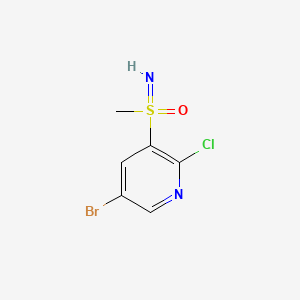
(5-Bromo-2-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-2-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of bromine, chlorine, and sulfur atoms within its molecular framework, making it a versatile candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone typically involves multi-step organic reactions. The initial step often includes the halogenation of pyridine derivatives to introduce bromine and chlorine atoms at specific positions on the pyridine ring. This is followed by the introduction of the imino group and the lambda6-sulfanone moiety through nucleophilic substitution and oxidation reactions. The reaction conditions usually involve the use of solvents like dichloromethane or acetonitrile, with catalysts such as palladium or copper compounds to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent quality control measures, including the use of high-performance liquid chromatography (HPLC) and gas chromatography (GC) to monitor the purity of the compound at various stages of production.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-2-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products Formed
Applications De Recherche Scientifique
(5-Bromo-2-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (5-Bromo-2-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may influence oxidative stress and inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5-Bromo-2-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone: shares similarities with other halogenated pyridine derivatives, such as (5-Bromo-2-chloropyridin-3-yl)methyl-lambda6-sulfanone and (5-Bromo-2-chloropyridin-3-yl)(imino)methyl-lambda6-sulfoxide.
Uniqueness
What sets this compound apart is its unique combination of halogen atoms and the lambda6-sulfanone moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C6H6BrClN2OS |
|---|---|
Poids moléculaire |
269.55 g/mol |
Nom IUPAC |
(5-bromo-2-chloropyridin-3-yl)-imino-methyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C6H6BrClN2OS/c1-12(9,11)5-2-4(7)3-10-6(5)8/h2-3,9H,1H3 |
Clé InChI |
OJYSDKFYXGBGJG-UHFFFAOYSA-N |
SMILES canonique |
CS(=N)(=O)C1=C(N=CC(=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















